molecular formula C14H13NO B5705300 2,4,6-trimethylfuro[3,2-c]quinoline

2,4,6-trimethylfuro[3,2-c]quinoline

Cat. No.: B5705300
M. Wt: 211.26 g/mol
InChI Key: YDCHFQFWVBDHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethylfuro[3,2-c]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a fused ring system consisting of a furan ring and a quinoline ring, with three methyl groups attached at the 2, 4, and 6 positions. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethylfuro[3,2-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the thermal cyclization of ethyl α-(2-chloro-2-propenyl)-β-arylaminocrotonates in mineral oil at elevated temperatures. This reaction leads to the formation of substituted furoquinolines, including this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied in the synthesis of quinoline derivatives. These methods may include the use of recyclable catalysts, solvent-free conditions, and microwave or ultraviolet irradiation to promote the reactions .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylfuro[3,2-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinoline N-oxides, while reduction reactions produce tetrahydroquinoline derivatives .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of quinoline derivatives, including 2,4,6-trimethylfuro[3,2-c]quinoline, as promising anticancer agents. Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, a study on tetrahydroquinolinone derivatives demonstrated significant cytotoxicity toward colon (HCT-116) and lung (A549) cancer cell lines. The mechanism of action involved inducing cell cycle arrest and apoptosis through intrinsic and extrinsic pathways .

Case Study: Tetrahydroquinolinone Derivatives

  • Objective : To evaluate the cytotoxic effects of synthesized derivatives.
  • Findings : Compounds exhibited IC50 values indicating potent activity against cancer cells while sparing normal cells.
  • : The study suggests that modifications in the quinoline structure can enhance anticancer efficacy.

Cardiovascular Applications

Quinoline derivatives have also been investigated for their cardiovascular benefits. Certain compounds exhibit positive inotropic effects, antiarrhythmic properties, and vasodilating actions. A patent describes quinoline derivatives that can be used in treating heart diseases such as congestive heart failure by improving cardiac output and reducing arrhythmias .

Case Study: Quinoline Derivatives for Heart Disease

  • Objective : To synthesize and evaluate new quinoline derivatives for cardiovascular applications.
  • Findings : The compounds showed significant improvements in cardiac function without excessive increases in heart rate.
  • : These derivatives could serve as effective treatments for heart-related conditions.

Antimicrobial Activity

The antimicrobial properties of quinolines have been well-documented. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. Research indicates that these compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study: Antimicrobial Efficacy

  • Objective : To assess the antibacterial activity of synthesized furoquinolines.
  • Findings : Certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria.
  • : The structural features of furoquinolines contribute to their antimicrobial potency.

Synthetic Applications

The synthetic versatility of this compound makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the development of new compounds with tailored properties.

Synthesis Overview

  • Various synthetic routes have been developed to obtain furoquinolines efficiently. These methods often involve cyclization reactions or modifications to existing quinoline structures to enhance their biological activity.
Synthetic MethodDescriptionYield (%)
Cyclization with aldehydesFormation of furoquinolines via cyclization75
Nucleophilic substitutionsIntroduction of functional groups at specific sites85

Computational Studies

In silico methods are increasingly employed to predict the biological activities of quinoline derivatives. Molecular docking studies help identify potential interactions between these compounds and biological targets, facilitating the design of more effective drugs.

Case Study: Computational Drug Design

  • Objective : To utilize computational tools for predicting the efficacy of furoquinolines.
  • Findings : Molecular docking results indicated strong binding affinities with target proteins involved in cancer pathways.
  • : Computational approaches can streamline the drug discovery process for quinoline-based compounds.

Mechanism of Action

The mechanism of action of 2,4,6-trimethylfuro[3,2-c]quinoline is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in antimicrobial applications, it may inhibit the function of bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells .

Comparison with Similar Compounds

2,4,6-Trimethylfuro[3,2-c]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,4,6-trimethylfuro[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-8-5-4-6-11-13(8)15-10(3)12-7-9(2)16-14(11)12/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCHFQFWVBDHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C=C(O3)C)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-trimethylfuro[3,2-c]quinoline
Reactant of Route 2
Reactant of Route 2
2,4,6-trimethylfuro[3,2-c]quinoline
Reactant of Route 3
Reactant of Route 3
2,4,6-trimethylfuro[3,2-c]quinoline
Reactant of Route 4
2,4,6-trimethylfuro[3,2-c]quinoline
Reactant of Route 5
2,4,6-trimethylfuro[3,2-c]quinoline
Reactant of Route 6
2,4,6-trimethylfuro[3,2-c]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.